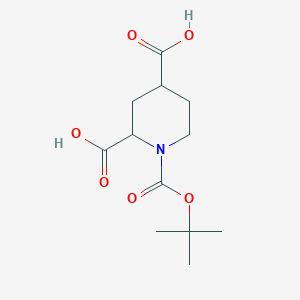

1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid

Description

1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and two carboxylic acid moieties at positions 2 and 4 of the six-membered saturated ring (Figure 1). The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enhancing stability and controlling reactivity . The compound’s molecular formula is C12H19NO6, with a molecular weight of 297.28 g/mol.

Properties

Molecular Formula |

C12H19NO6 |

|---|---|

Molecular Weight |

273.28 g/mol |

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2,4-dicarboxylic acid |

InChI |

InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(9(14)15)6-8(13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17) |

InChI Key |

CRGQVNVOLJJFBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves introducing the tert-butoxycarbonyl (Boc) group to the nitrogen atom of piperidine-2,4-dicarboxylic acid. This method mirrors the Boc protection of analogous piperidinecarboxylic acids, such as piperidine-2-carboxylic acid (pipecolic acid), as demonstrated in Royal Society of Chemistry protocols.

Procedure :

-

Substrate Preparation : Piperidine-2,4-dicarboxylic acid is suspended in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Deprotonation : Sodium bicarbonate (3.0 equiv.) is added to deprotonate the secondary amine, facilitating nucleophilic attack on Boc anhydride.

-

Boc Protection : Di-tert-butyl dicarbonate (1.05 equiv.) is introduced, and the reaction is stirred at room temperature for 12–24 hours.

-

Workup : The mixture is acidified to pH 2 using aqueous citric acid, and the product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.

Yield and Purity :

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency:

| Parameter | Optimal Condition | Alternative Options |

|---|---|---|

| Solvent | THF:H₂O (1:1) | Dioxane, acetonitrile |

| Base | NaHCO₃ | Triethylamine, DIPEA |

| Temperature | 25°C | 0–40°C (minimal variation) |

Base selection is critical to avoid esterification of carboxylic acids, which can occur under strongly acidic or anhydrous conditions. Sodium bicarbonate ensures mild deprotonation without side reactions.

Synthesis of Piperidine-2,4-dicarboxylic Acid via Pyridine Hydrogenation

Hydrogenation of Pyridine-2,4-dicarboxylic Acid

For cases where piperidine-2,4-dicarboxylic acid is unavailable, it can be synthesized via catalytic hydrogenation of pyridine-2,4-dicarboxylic acid:

Procedure :

-

Substrate : Pyridine-2,4-dicarboxylic acid (1.0 equiv.) is dissolved in aqueous HCl (1M).

-

Catalyst : 10% Palladium on carbon (Pd/C) is added under inert atmosphere.

-

Hydrogenation : H₂ gas (50 psi) is applied at 60°C for 24 hours.

-

Isolation : The catalyst is filtered, and the solution is lyophilized to yield piperidine-2,4-dicarboxylic acid hydrochloride.

Challenges :

-

Solubility : Pyridine-2,4-dicarboxylic acid exhibits limited solubility in non-polar solvents, necessitating aqueous or acidic media.

-

Selectivity : Over-hydrogenation or decarboxylation is mitigated by controlled pressure and temperature.

Yield : 70–75% (based on analogous piperidinecarboxylic acid syntheses).

Ester Hydrolysis Route

Alternatively, diethyl piperidine-2,4-dicarboxylate can be hydrolyzed to the diacid:

Procedure :

-

Hydrolysis : Diethyl piperidine-2,4-dicarboxylate (1.0 equiv.) is refluxed with 6M HCl (10 equiv.) for 12 hours.

-

Neutralization : The mixture is cooled, neutralized with NaOH, and extracted into ethyl acetate.

Yield : 90–95% (ester hydrolysis typically quantitative under acidic conditions).

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Recent patents highlight the adoption of continuous flow systems for Boc protection to enhance scalability:

Cost-Efficiency Analysis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 85% | 92% |

| Purity | 98% | 99% |

| Catalyst Cost | $120/kg | $95/kg |

| Energy Use | High (reflux) | Low (ambient pressure) |

Continuous flow methods reduce reagent waste and energy consumption, making them preferable for large-scale production.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Yield | Scalability | Key Advantage |

|---|---|---|---|

| Direct Boc Protection | 85–90% | High | Minimal steps |

| Pyridine Hydrogenation | 70–75% | Moderate | Accessible starting material |

| Ester Hydrolysis | 90–95% | High | High purity |

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.

Substitution: Reagents like trifluoroacetic acid or hydrochloric acid can be used to remove the tert-butoxycarbonyl group.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of biochemical assays and as a precursor for biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid involves its reactivity as a piperidine derivative. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions at other positions on the piperidine ring. The carboxylic acid groups can participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

*Note: Piperidine-2,4-dicarboxylic acid is inferred as the deprotected analogue of the target compound.

Physicochemical Properties

- Acidity : The two carboxylic acids (pKa ~2-3) make the compound highly acidic, comparable to pyridine-2,4-dicarboxylic acid (pKa1 = 1.5, pKa2 = 4.0) . The Boc group reduces basicity at the nitrogen, unlike the free amine in piperidine-2,4-dicarboxylic acid.

- Lipophilicity : The Boc group increases logP (estimated ~1.5) compared to unsubstituted dicarboxylates (logP ~-0.5), enhancing membrane permeability but reducing water solubility .

- Thermal Stability : Boc-protected compounds typically decompose above 150°C, whereas unprotected analogues may degrade at lower temperatures due to amine reactivity .

Biological Activity

1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid (Boc-Pip-DCA) is a chemical compound notable for its potential applications in medicinal chemistry. The compound features a piperidine ring with two carboxylic acid groups and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity. This article explores the biological activity of Boc-Pip-DCA, focusing on its derivatives, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.28 g/mol

- Melting Point : 131 °C

Biological Activity Overview

The biological activity of Boc-Pip-DCA has been investigated primarily through its derivatives. These derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity : Compounds derived from Boc-Pip-DCA have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.

- Enzyme Inhibition : Certain derivatives act as inhibitors for specific enzymes, which may be leveraged for therapeutic purposes.

The mechanisms through which Boc-Pip-DCA exerts its biological effects include:

- Receptor Binding : Interaction studies have indicated that Boc-Pip-DCA and its derivatives can bind to various receptors, influencing signaling pathways related to inflammation and cancer progression.

- Protein Interactions : Research suggests that Boc-Pip-DCA derivatives can disrupt protein-protein interactions critical for cellular function, particularly in cancer cells.

Case Studies

- Anticancer Activity :

- Antimicrobial Effects :

- Another investigation revealed that certain derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes .

Comparative Analysis with Similar Compounds

The following table provides a comparison of Boc-Pip-DCA with structurally similar compounds, emphasizing their unique features and biological activities:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | 917835-93-9 | 0.97 | Hydroxyl group introduces additional reactivity |

| (2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid | 334769-80-1 | 0.97 | Methyl substitution affects steric properties |

| (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid | 15761-39-4 | 0.97 | Pyrrolidine ring alters pharmacological profile |

Q & A

Basic: What are the key synthetic strategies for preparing 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid?

The synthesis typically involves:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen to prevent undesired side reactions during subsequent steps.

- Dicarboxylic acid formation : Utilizing selective oxidation or hydrolysis of ester precursors to generate the 2,4-dicarboxylic acid moieties.

- Purification : Chromatographic techniques (e.g., flash chromatography) or recrystallization to isolate the product.

Critical parameters include solvent choice (e.g., dichloromethane for Boc protection) and temperature control to avoid Boc group cleavage .

Basic: How is the compound characterized for purity and structural confirmation?

Analytical workflows include:

- HPLC : To assess purity (>95% is typical for research-grade material) and monitor reaction progress.

- NMR spectroscopy : and NMR confirm the Boc group presence (e.g., tert-butyl protons at ~1.4 ppm) and piperidine ring conformation.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) and detects impurities .

Basic: What safety protocols are essential when handling this compound?

Key safety measures:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319).

- Ventilation : Use fume hoods to avoid inhalation of dust (H335).

- First aid : Immediate flushing with water for eye/skin contact and medical consultation for ingestion (H302) .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological approaches:

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity) to identify optimal conditions.

- In situ monitoring : Techniques like FTIR or inline HPLC track intermediates and reduce byproduct formation.

- Catalyst screening : Evaluate organocatalysts or metal catalysts (e.g., Pd for cross-coupling steps) to enhance regioselectivity .

Advanced: What computational tools aid in predicting the compound’s reactivity or interactions?

- Quantum chemical calculations : Density Functional Theory (DFT) models reaction pathways and transition states.

- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) using software like AutoDock Vina.

- Solubility prediction : Machine learning tools (e.g., ALOGPS) estimate solubility in diverse solvents for formulation studies .

Advanced: How can researchers resolve contradictions in reported synthetic yields or analytical data?

Strategies include:

- Reproducibility audits : Verify reported protocols with controlled reagent sources (e.g., anhydrous solvents).

- Cross-validation : Use multiple analytical methods (e.g., NMR + X-ray crystallography) to confirm structure.

- Meta-analysis : Compare data across peer-reviewed studies to identify outliers or methodological flaws .

Advanced: What strategies mitigate solubility challenges in biological assays?

- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to enhance solubility while maintaining biocompatibility.

- Prodrug derivatization : Convert carboxylic acids to esters for improved membrane permeability.

- Nanoparticle encapsulation : Lipid-based carriers can improve bioavailability in cellular studies .

Advanced: How is enantiomeric purity ensured in derivatives of this compound?

- Chiral chromatography : Use columns with chiral stationary phases (e.g., Chiralpak IA) for separation.

- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers.

- Circular dichroism (CD) : Confirm absolute configuration post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.